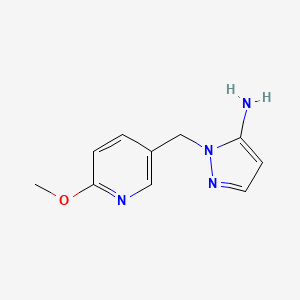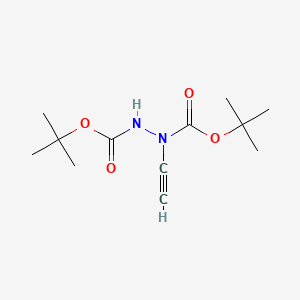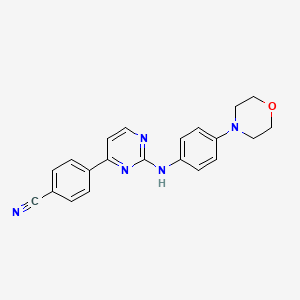
alpha,alpha,alpha-Trifluoro-2'-amino-3',5'-dichloroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,alpha,alpha-Trifluoro-2’-amino-3’,5’-dichloroacetophenone: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of trifluoromethyl and dichloro groups attached to an acetophenone core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha-Trifluoro-2’-amino-3’,5’-dichloroacetophenone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, acidification, and decarboxylation to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: alpha,alpha,alpha-Trifluoro-2’-amino-3’,5’-dichloroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further undergo acylation or alkylation.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha,alpha,alpha-Trifluoro-2’-amino-3’,5’-dichloroacetophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing new molecules with desired properties.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a probe for investigating enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, alpha,alpha,alpha-Trifluoro-2’-amino-3’,5’-dichloroacetophenone has potential applications in drug discovery and development. Its structural features make it a candidate for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of alpha,alpha,alpha-Trifluoro-2’-amino-3’,5’-dichloroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The dichloro groups can also influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
4-Nitro-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group but differs in the presence of a nitro group instead of amino and dichloro groups.
2,2,2-Trifluoroacetophenone: Similar in having a trifluoromethyl group attached to an acetophenone core, but lacks the amino and dichloro substituents.
Uniqueness: alpha,alpha,alpha-Trifluoro-2’-amino-3’,5’-dichloroacetophenone is unique due to the combination of trifluoromethyl, amino, and dichloro groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H4Cl2F3NO |
|---|---|
Poids moléculaire |
258.02 g/mol |
Nom IUPAC |
1-(2-amino-3,5-dichlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-3-1-4(6(14)5(10)2-3)7(15)8(11,12)13/h1-2H,14H2 |
Clé InChI |
ZNQJBPDTWZHMGI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




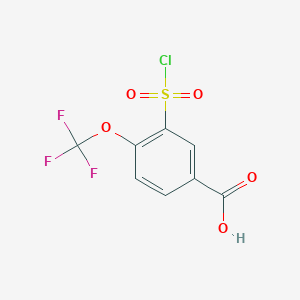
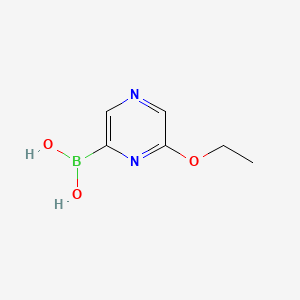

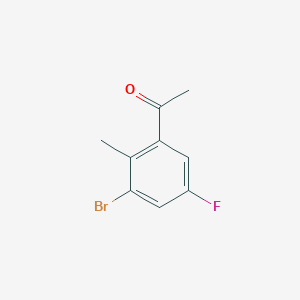
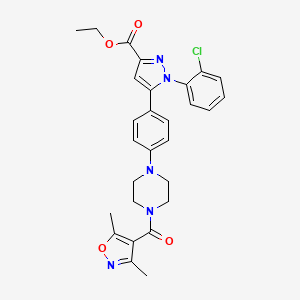
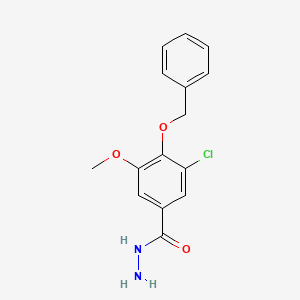
![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
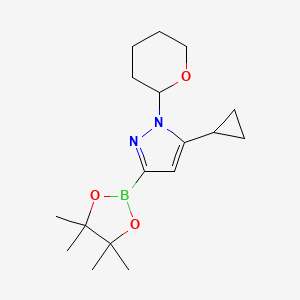
![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)
